molecular formula C11H12N2O3 B1314243 Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 99446-53-4

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1314243
CAS RN: 99446-53-4
M. Wt: 220.22 g/mol
InChI Key: HSPHWUOHGCUYBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux. This reaction yields the methyl (or ethyl) pyrazolo[1,5-a]pyridine-6-carboxylates, which can be further converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. Subsequent hydrogenation produces tert-butyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-6-carboxylates .


Molecular Structure Analysis

The molecular formula of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is C₁₁H₁₂N₂O₃ , with an average mass of approximately 220.22 Da . The chemical structure consists of a pyrazolo[1,5-a]pyridine core with an ethyl ester group at the 3-position and a methoxy group at the 5-position .

Scientific Research Applications

Chemical Synthesis and Reactions

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is involved in various chemical synthesis processes and reactions. For instance, it undergoes nitrosation, nitration, and bromination at the C-3 position. Methylation reactions with different agents lead to the formation of various compounds, such as 2-methoxypyrazolo[1,5-a]pyridine and 1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one. The compound is also involved in the synthesis of dihydroazolo[1,5-a]pyrimidines and their ring-chain isomerism. These processes highlight its utility in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science (Ochi, Miyasaka, Kanada, & Arakawa, 1976), (Goryaeva, Burgart, Saloutin, Sadchikova, & Ulomskii, 2009).

Structural Analysis and Novel Analogues

The compound has been used in the study of structural analysis and the development of novel analogues. For example, it has been instrumental in synthesizing new guanine analogues, such as 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one. These studies are significant in medicinal chemistry, providing insights into the design of new drugs and therapeutic agents (Ehler, Robins, & Meyer, 1977).

Antimicrobial Properties

Research has also explored the antimicrobial properties of compounds synthesized from ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate. Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, derived from this compound, have been synthesized and evaluated for their antimicrobial activity. This aspect is crucial in the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (El‐Kazak & Ibrahim, 2013).

Novel Compound Synthesis

The compound is pivotal in synthesizing various novel compounds, highlighting its versatility and importance in organic chemistry. For instance, its reaction with different agents leads to the formation of new pyrazolo[1,5-a]pyrimidines and other related heterocycles. These synthetic routes are essential in developing new molecules with potential applications in various fields, including pharmaceuticals and materials science (Miki, Uragi, Takemura, & Ikeda, 1985).

Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling and storage. Refer to the Safety Data Sheet (SDS) for detailed safety information .

properties

IUPAC Name

ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-12-13-5-4-8(15-2)6-10(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPHWUOHGCUYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542828
Record name Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

99446-53-4
Record name Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
We have made a novel series of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, and demonstrated their selectivity for the p110α isoform over the other Class Ia PI3 kinases. We …
Number of citations: 39 www.sciencedirect.com

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